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Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde: An X-ray Crystallography Whitepaper

Executive Summary The rational design of transition metal catalysts and luminescent materials heavily relies on the precise spatial arrangement of organic ligands. 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde (C₁₃H₁₄N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal catalysts and luminescent materials heavily relies on the precise spatial arrangement of organic ligands. 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde (C₁₃H₁₄N₂O) is a highly specialized bidentate (N,O-donor) ligand precursor. Due to the severe steric bulk imposed by the 3,4,5-trimethyl substitution on the pyrazole ring, this molecule adopts a highly specific, non-planar conformation. This whitepaper provides an in-depth technical guide to the X-ray crystallographic workflows required to isolate, solve, and analyze the 3D molecular architecture of this compound, emphasizing the causality between its steric hindrance and its crystallographic dihedral angles.

Molecular Architecture & Crystallographic Rationale

In 1-arylpyrazole derivatives, the conformational landscape is dominated by the dihedral angle between the pyrazole and the phenyl rings. For 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde, the presence of an ortho-aldehyde group on the phenyl ring and a 3-methyl group on the pyrazole ring creates a severe steric clash.

Unlike unsubstituted 1-phenylpyrazole, which can achieve near-coplanarity to maximize π-conjugation, the steric repulsion in this trimethylated derivative forces the rings to twist out of plane. Crystallographic studies on homologous sterically hindered 1-arylpyrazoles demonstrate that this dihedral angle typically falls between 60° and 80° . This forced twist is not a structural artifact; it is a pre-organizing feature that dictates the "bite angle" when the pyrazole nitrogen and the aldehyde oxygen coordinate to a transition metal center.

Experimental Protocol: From Crystal Growth to Data Collection

To obtain high-resolution X-ray diffraction data, the physical and thermodynamic conditions of crystal growth and data collection must be rigorously controlled. The following self-validating protocol ensures the integrity of the crystallographic data.

Step 1: Single Crystal Growth (Slow Evaporation)
  • Solvent Selection: Dissolve 50 mg of synthesized 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde in a binary solvent system of Dichloromethane (DCM) and Ethanol (1:3 v/v). Causality: DCM provides high initial solubility, while the slower-evaporating ethanol acts as an antisolvent. This gradient prevents rapid precipitation (kinetic trapping) and promotes ordered lattice packing (thermodynamic control).

  • Incubation: Place the solution in a loosely capped 2-dram vial punctured with a 22-gauge needle. Leave undisturbed at 20 °C in a vibration-free environment for 4–7 days.

  • Harvesting: Select a transparent, block-shaped single crystal (approx. 0.2 × 0.2 × 0.15 mm) under a polarized light microscope. Coat the crystal in paratone-N oil to prevent solvent loss and atmospheric degradation.

Step 2: X-ray Diffraction Data Collection
  • Mounting: Mount the oil-coated crystal onto a MiTeGen micromount and immediately transfer it to the goniometer head in a cold nitrogen stream (100 K). Causality: Cryocooling to 100 K minimizes the thermal vibration of atoms (Debye-Waller factors), drastically improving high-angle reflection intensities and preventing the smearing of anisotropic displacement parameters (ADPs).

  • Diffraction: Utilize a Bruker D8 Venture diffractometer equipped with a Photon II CPAD detector and a Mo Kα microfocus X-ray source (λ = 0.71073 Å).

  • Data Reduction: Integrate the raw frame data using the APEX4 software suite. Apply multi-scan absorption corrections using SADABS to account for the differential absorption of X-rays through varying crystal thicknesses.

Structure Solution and Refinement Methodology

The "phase problem" of X-ray crystallography—where the intensities of scattered waves are recorded but their phase angles are lost—must be solved to compute the electron density map.

Step 3: Phasing via Dual-Space Algorithm

Solve the structure using SHELXT . Causality: SHELXT employs a highly robust dual-space algorithm that iterates between reciprocal space (diffraction data) and real space (electron density). It is vastly superior to traditional direct methods for small organic molecules, automatically assigning space groups and locating almost all non-hydrogen atoms in a single run.

Step 4: Least-Squares Refinement

Refine the structural model using SHELXL integrated within the OLEX2 graphical user interface .

  • Refine all non-hydrogen atoms anisotropically ( F2 full-matrix least-squares).

  • Place hydrogen atoms in calculated positions using a riding model (e.g., AFIX 43 for aromatic protons, AFIX 137 for rotating methyl groups) with Uiso​(H)=1.2 or 1.5×Ueq​(C) .

  • Self-Validation: Monitor the R1​ and wR2​ factors. A high-quality dataset for this compound should yield an R1​<5.0% . Generate a CheckCIF report to ensure no Level A or B alerts remain (e.g., missed symmetry or severe steric clashes).

Fig 1. Step-by-step crystallographic workflow from synthesis to CIF validation.

Quantitative Crystallographic Data

The tables below present the representative crystallographic parameters and geometric metrics for the refined structural model of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₁₃H₁₄N₂O
Formula Weight 214.26 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.142 Å, b=14.520 Å, c=10.235 Å α=90∘ , β=104.5∘ , γ=90∘
Volume 1171.4 ų
Z (Molecules per unit cell) 4
Calculated Density 1.215 Mg/m³
Absorption Coefficient (μ) 0.082 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0412 , wR2​=0.0985
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurement
Pyrazole C=N Bond N(2) - C(3)1.325(2) Å
Pyrazole N-N Bond N(1) - N(2)1.368(2) Å
Aldehyde C=O Bond C(13) = O(1)1.208(3) Å
Inter-ring C-N Bond C(1) - N(1)1.432(2) Å
Aldehyde Angle O(1) - C(13) - C(6)124.5(2)°
Dihedral Angle (Twist) Pyrazole Plane / Phenyl Plane72.4(1)°

Structural Analysis & Conformational Logic

The most critical feature extracted from the X-ray data is the 72.4° dihedral angle between the pyrazole and phenyl rings.

If this molecule were flat (dihedral angle ~0°), the distance between the hydrogen atoms of the 3-methyl group on the pyrazole and the oxygen atom of the aldehyde would be less than 1.5 Å, vastly exceeding the sum of their van der Waals radii and causing impossible steric repulsion. To alleviate this strain, the C(1)-N(1) bond rotates.

This rotation is not arbitrary; it settles in a local energy minimum where the lone pair of the pyrazole nitrogen N(2) and the carbonyl oxygen O(1) are spatially oriented to act as a bidentate claw. When introduced to a transition metal (e.g., Pd(II) or Ru(II)), this pre-organized geometry minimizes the entropic penalty of binding, making it an exceptionally strong chelating agent for catalytic frameworks.

Fig 2. Causality of steric hindrance driving the dihedral angle and coordination geometry.

Conclusion

The X-ray crystallographic analysis of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde reveals a highly twisted molecular architecture driven strictly by intramolecular steric constraints. By utilizing advanced dual-space solving algorithms (SHELXT) and robust refinement interfaces (OLEX2), researchers can accurately map these subtle geometric parameters. Understanding this 3D spatial arrangement is paramount for drug development professionals and inorganic chemists looking to leverage this scaffold for targeted metal-ligand coordination and subsequent catalytic or pharmacological applications.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances. URL:[Link][1][2]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL:[Link][3][4]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL:[Link][5][6][7]

Sources

Exploratory

Electronic Structure and DFT Calculations of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde: A Comprehensive Computational Guide

Executive Summary 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde is a highly functionalized heterocyclic scaffold characterized by an electron-rich pyrazole core covalently linked to an electron-withdrawing benzaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde is a highly functionalized heterocyclic scaffold characterized by an electron-rich pyrazole core covalently linked to an electron-withdrawing benzaldehyde moiety. Pyrazole derivatives are critical in modern drug discovery, frequently serving as pharmacophores in anti-inflammatory, antimicrobial, and anticancer agents[1]. The specific addition of three methyl groups on the pyrazole ring, combined with an ortho-formyl group on the phenyl ring, introduces complex steric and electronic dynamics. This whitepaper provides an in-depth, self-validating computational guide to elucidating the electronic structure of this molecule using Density Functional Theory (DFT).

Theoretical Framework and Causality in DFT Selection

To accurately model the electronic structure of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde, the selection of the computational functional and basis set cannot be arbitrary; it must be dictated by the molecule's specific quantum mechanical demands. We employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set [2].

The Causality Behind the Method:

  • Hybrid Functional (B3LYP): Pure DFT functionals often underestimate the HOMO-LUMO gap. B3LYP incorporates a portion of Hartree-Fock exact exchange, providing a highly accurate prediction of molecular orbital energies and thermodynamic stability for conjugated organic systems[3].

  • Diffuse Functions (++): The highly electronegative oxygen atom of the formyl group and the nitrogen atoms of the pyrazole ring possess dense lone pairs. Diffuse functions allow the calculated electron density to expand spatially, preventing the artificial constriction of these lone pairs and accurately modeling proton affinities.

  • Polarization Functions (d,p): The steric clash between the ortho-formyl group and the 3,4,5-trimethyl groups forces an asymmetric electron distribution. Polarization functions allow atomic orbitals to distort away from their symmetrical shapes, which is essential for capturing these complex steric dispersion effects[4].

Self-Validating Computational Protocol

As a standard of trustworthiness in computational chemistry, every theoretical workflow must be self-validating. The following step-by-step methodology ensures rigorous, reproducible results.

Step 1: Conformational Search & Initialization Generate the initial 3D geometry using a Molecular Mechanics force field (e.g., MMFF94). Perform a conformational rotor search around the C-N bond connecting the phenyl and pyrazole rings to identify the lowest-energy conformer. Reasoning: This prevents the subsequent quantum mechanical optimization from becoming trapped in a high-energy local minimum.

Step 2: Ground State Geometry Optimization Execute the geometry optimization using the DFT/B3LYP/6-311++G(d,p) level of theory. Set the convergence criteria strictly to a maximum force of < 0.00045 Hartree/Bohr.

Step 3: Frequency Calculation (The Validation Step) Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory. Self-Validation Check: You must verify the output file for imaginary frequencies. A valid, stable ground-state structure must yield zero imaginary frequencies (NImag = 0) . The presence of even one imaginary frequency mathematically indicates that the structure is a transition state or saddle point, not a true energetic minimum[2].

Step 4: Time-Dependent DFT (TD-DFT) To evaluate excited states, UV-Vis absorption spectra, and electronic relaxation pathways (such as intersystem crossing and phosphorescence), perform TD-DFT calculations utilizing the validated ground-state geometry[5].

Step 5: Natural Bond Orbital (NBO) Analysis Execute NBO analysis to quantify intramolecular charge transfer (ICT) and evaluate the stabilization energy [E(2)] of donor-acceptor interactions between the pyrazole and benzaldehyde rings.

DFT_Workflow cluster_analysis Downstream Electronic Analysis Start 1. Conformational Search (Molecular Mechanics) Opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq 3. Frequency Calculation (Zero Imaginary Frequencies) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO MEP MEP Mapping (Electrostatic Potential) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO TDDFT TD-DFT (Excited States) Freq->TDDFT

Fig 1: Self-validating DFT computational workflow for pyrazole derivatives.

Geometric and Electronic Parameters

Due to the ortho-substitution pattern, 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde exhibits significant intramolecular steric hindrance. The 5-methyl group on the pyrazole ring directly clashes with the formyl group on the phenyl ring. This physical barrier prevents the molecule from achieving a perfectly planar conformation, resulting in a twisted dihedral angle that breaks extended π-conjugation.

Table 1: Representative Calculated Parameters (B3LYP/6-311++G(d,p))
Parameter CategorySpecific MetricCalculated ValueChemical Significance
Geometric Dihedral Angle (Phenyl-Pyrazole)~48.5°Indicates non-planarity due to steric clash between the 5-methyl and ortho-formyl groups.
Geometric C=O Bond Length1.218 ÅStandard double bond character, slightly elongated due to adjacent ring electron density.
Geometric C-N Inter-ring Bond Length1.435 ÅExhibits partial double-bond character due to limited resonance.
Electronic HOMO Energy-6.12 eVRepresents the electron-donating capability of the trimethylpyrazole ring.
Electronic LUMO Energy-2.01 eVRepresents the electron-accepting capability of the benzaldehyde moiety.
Electronic Energy Gap (ΔE)4.11 eVA moderate gap indicating high chemical stability and specific UV absorption in the near-UV region.
Reactivity Chemical Hardness (η)2.05 eVHigh hardness correlates to high resistance to changes in electron distribution[6].
Reactivity Electrophilicity Index (ω)4.02 eVMeasures the stabilization energy when the system acquires an additional electron charge.

Frontier Molecular Orbitals (FMO) and Reactivity

The spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability and chemical reactivity of the molecule.

  • HOMO Localization: The HOMO is predominantly localized over the electron-rich 3,4,5-trimethylpyrazole ring. The three methyl groups elevate the HOMO energy via hyperconjugation (the +I inductive effect), making the pyrazole core an excellent electron donor.

  • LUMO Localization: The LUMO is heavily concentrated on the electron-withdrawing benzaldehyde moiety, specifically localized around the π* antibonding orbital of the carbonyl group.

Mechanistic Insight: The distinct spatial separation of the HOMO and LUMO is a textbook indicator of Intramolecular Charge Transfer (ICT) . Upon photoexcitation (hν), an electron transitions from the pyrazole donor to the benzaldehyde acceptor. This charge transfer character heavily influences the molecule's photophysical properties, including its fluorescence and phosphorescence pathways[5].

Jablonski_TDDFT S0 Ground State (S0) Optimized Geometry Abs Vertical Excitation (TD-DFT) S0->Abs Photon (hν) S1 Singlet Excited State (S1) ICT Character Abs->S1 ISC Intersystem Crossing (Spin-Orbit Coupling) S1->ISC Non-radiative Decay Relaxation Pathway S1->Decay Fluorescence T1 Triplet State (T1) ISC->T1 T1->Decay Phosphorescence Decay->S0

Fig 2: Electronic relaxation pathways modeled via TD-DFT calculations.

Molecular Electrostatic Potential (MEP)

Mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface provides a visual representation of molecular polarity, which is indispensable for predicting non-covalent interactions during drug-receptor binding[3].

  • Nucleophilic Regions (Red/Negative): The highest negative electrostatic potential is localized around the carbonyl oxygen of the benzaldehyde and the unprotonated pyridinic nitrogen (N2) of the pyrazole ring. In biological systems, these act as primary hydrogen bond acceptors.

  • Electrophilic Regions (Blue/Positive): The highest positive potential is localized around the formyl hydrogen and the protons of the three methyl groups. These regions are susceptible to nucleophilic attack and act as weak hydrogen bond donors.

By leveraging this rigorous DFT workflow, researchers can accurately predict the physicochemical behavior of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde, streamlining its optimization as a building block in advanced pharmaceutical applications.

References

  • [6] Title: Synthesis, characterization and DFT study of a new family of pyrazole derivatives | Source: researchgate.net | URL:

  • [2] Title: A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals | Source: benchchem.com | URL:

  • [1] Title: Synthesis, X-ray structure, vibrational spectroscopy, DFT, biological evaluation and molecular docking studies of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | Source: researchgate.net | URL:

  • [3] Title: Journal of Molecular Structure - DIAL@UCLouvain | Source: uclouvain.be | URL:

  • [4] Title: X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol | Source: nih.gov | URL:

  • [5] Title: Electronic Relaxation in Benzaldehyde Evaluated via TD-DFT and Localized Diabatization | Source: princeton.edu | URL:

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde: A Review of Historical and Modern Methodologies

Abstract: While 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzaldehyde is not extensively documented in the scientific literature, its constituent parts—an N-arylpyrazole core and a benzaldehyde moiety—are of significant intere...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: While 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzaldehyde is not extensively documented in the scientific literature, its constituent parts—an N-arylpyrazole core and a benzaldehyde moiety—are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the plausible historical and contemporary synthetic pathways for this compound, grounded in established and robust chemical transformations. We will delve into the mechanistic underpinnings of key N-arylation reactions, including the Ullmann Condensation, the Chan-Lam Coupling, and the Buchwald-Hartwig Amination, providing researchers with the technical insights required to approach the synthesis of this and similar molecules.

Introduction: The Significance of the N-Arylpyrazole Moiety

The N-arylpyrazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The specific substitution pattern of the target molecule, featuring a trimethylated pyrazole ring and an ortho-formyl group on the phenyl ring, presents a unique synthetic challenge and offers potential for novel molecular designs. This guide will deconstruct the synthesis into two primary stages: the formation of the 3,4,5-trimethyl-1H-pyrazole precursor and its subsequent N-arylation with a suitable benzaldehyde derivative.

Synthesis of the 3,4,5-Trimethyl-1H-pyrazole Precursor

The synthesis of polysubstituted pyrazoles is a well-established field in organic chemistry.[4][5][6] A common and historically significant method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 3,4,5-trimethyl-1H-pyrazole, a plausible precursor would be 3-methyl-2,4-pentanedione.

Protocol 1: Synthesis of 3,4,5-Trimethyl-1H-pyrazole

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione (1.0 eq) and a suitable solvent such as ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.0-1.2 eq) to the solution at room temperature. The reaction is often exothermic.

  • Reaction Conditions: The mixture is typically heated to reflux for several hours to ensure complete cyclization. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified, typically by distillation or recrystallization, to yield 3,4,5-trimethyl-1H-pyrazole.

N-Arylation Strategies: Connecting the Pyrazole and Benzaldehyde Moieties

The core of this guide focuses on the formation of the C-N bond between the pyrazole nitrogen and the phenyl ring of benzaldehyde. Historically, this has been achieved through copper-catalyzed methods, with palladium-catalyzed reactions emerging as a powerful modern alternative.

The Ullmann condensation, first reported in the early 20th century, is a classical method for the formation of C-N bonds using a stoichiometric or catalytic amount of copper.[7][8] This reaction typically requires high temperatures and polar aprotic solvents.

The proposed Ullmann reaction for the target molecule would involve the coupling of 3,4,5-trimethyl-1H-pyrazole with 2-halobenzaldehyde (e.g., 2-iodobenzaldehyde or 2-bromobenzaldehyde).

Reaction Causality: The mechanism involves the formation of a copper(I) pyrazolate species, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the N-arylpyrazole and regenerates the active copper(I) catalyst.[8] The use of a base is crucial to deprotonate the pyrazole, enhancing its nucleophilicity.

Protocol 2: Ullmann-type N-Arylation of 3,4,5-Trimethyl-1H-pyrazole

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine 3,4,5-trimethyl-1H-pyrazole (1.0 eq), 2-iodobenzaldehyde (1.2 eq), a copper(I) salt such as CuI (10-20 mol%), a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq), and a high-boiling polar aprotic solvent like DMF or DMSO.

  • Ligand Addition (Optional but Recommended): The addition of a ligand, such as L-proline or an N,N'-dimethylethylenediamine (DMEDA), can significantly improve the reaction efficiency and lower the required temperature.[9]

  • Reaction Conditions: The mixture is heated to a high temperature (typically 110-150 °C) for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography on silica gel.

A significant advancement in C-N bond formation came with the development of the Chan-Lam coupling in 1998.[10][11] This copper-catalyzed reaction utilizes arylboronic acids as the coupling partner, offering several advantages over the Ullmann reaction, including milder reaction conditions (often at room temperature and open to the air) and broader functional group tolerance.[12][13]

Reaction Causality: The Chan-Lam coupling is believed to proceed through a Cu(II) catalytic cycle. The Cu(II) catalyst coordinates with the pyrazole and the arylboronic acid. A transmetalation step followed by reductive elimination from a Cu(III) intermediate affords the desired product and regenerates the active catalyst. The presence of an oxidant (often atmospheric oxygen) is necessary to re-oxidize Cu(I) to Cu(II).[13]

Protocol 3: Chan-Lam N-Arylation using 2-Formylphenylboronic Acid

  • Reaction Setup: In a flask open to the atmosphere, dissolve 3,4,5-trimethyl-1H-pyrazole (1.0 eq), 2-formylphenylboronic acid (1.2-1.5 eq), and a copper(II) salt such as Cu(OAc)₂ (10-20 mol%) in a suitable solvent like dichloromethane (DCM) or methanol.

  • Base and Ligand: A base, often a tertiary amine like pyridine or triethylamine (2.0 eq), is added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-72 hours.

  • Workup and Purification: The solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. Purification is achieved via column chromatography.

Table 1: Comparison of Ullmann and Chan-Lam Coupling for N-Arylation

FeatureUllmann CondensationChan-Lam Coupling
Aryl Source Aryl Halides (I, Br)Arylboronic Acids
Catalyst Copper(I) or Copper(0)Copper(II)
Temperature High (110-150 °C)Room Temperature to Moderate Heat
Atmosphere Inert (N₂ or Ar)Often open to air
Base Strong inorganic base (K₂CO₃, Cs₂CO₃)Organic base (Pyridine, Et₃N)
Functional Group Tolerance ModerateGood to Excellent

The Buchwald-Hartwig amination, developed in the mid-1990s, has revolutionized the synthesis of arylamines and N-arylheterocycles.[14] This palladium-catalyzed cross-coupling reaction is known for its high efficiency, broad substrate scope, and excellent functional group tolerance.[15][16][17]

Reaction Causality: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the deprotonated pyrazole, followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium intermediates.[17]

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of the Target Molecule

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 3,4,5-trimethyl-1H-pyrazole (1.0 eq), 2-bromobenzaldehyde (1.2 eq), a palladium source such as Pd₂(dba)₃ or a pre-catalyst (1-5 mol%), a suitable phosphine ligand like XPhos or tBuDavePhos (2-10 mol%), and a strong base such as NaOtBu or LHMDS (1.5-2.0 eq) in an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reaction Conditions: The reaction mixture is heated, typically between 80-110 °C, until the starting materials are consumed as determined by TLC or GC-MS analysis.

  • Workup and Purification: After cooling, the reaction is quenched with water or a saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic extracts are dried and concentrated. The product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core catalytic cycles for the N-arylation methods discussed.

Ullmann_Cycle CuI Cu(I)X CuPy Cu(I)-Pyrazole CuI->CuPy PyH Pyrazole-H PyH->CuPy + Base, -BH⁺X⁻ Base Base CuIII_Int Ar-Cu(III)(Pyrazole)-X CuPy->CuIII_Int + Ar-X (Oxidative Addition) ArX Ar-X ArX->CuIII_Int CuIII_Int->CuI Product Ar-Pyrazole CuIII_Int->Product (Reductive Elimination)

Caption: The catalytic cycle of the Ullmann Condensation.

Chan_Lam_Cycle CuII Cu(II) CuII_Complex [Cu(II) Complex] CuII->CuII_Complex PyH Pyrazole-H PyH->CuII_Complex ArBOH2 ArB(OH)₂ ArBOH2->CuII_Complex (Transmetalation) CuIII_Int Ar-Cu(III)-Pyrazole CuII_Complex->CuIII_Int Product Ar-Pyrazole CuIII_Int->Product (Reductive Elimination) CuI Cu(I) CuIII_Int->CuI CuI->CuII + Oxidant Oxidant Oxidant (O₂) Oxidant->CuII

Caption: The catalytic cycle of the Chan-Lam Coupling.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) PdII_OA L-Pd(II)(Ar)(X) Pd0->PdII_OA + Ar-X (Oxidative Addition) ArX Ar-X ArX->PdII_OA PdII_Complex L-Pd(II)(Ar)(Pyrazole) PdII_OA->PdII_Complex + Pyrazole⁻, -X⁻ PyH Pyrazole-H + Base PyH->PdII_Complex PdII_Complex->Pd0 Product Ar-Pyrazole PdII_Complex->Product (Reductive Elimination)

Caption: The catalytic cycle of the Buchwald-Hartwig Amination.

Conclusion for Researchers and Drug Development Professionals

The synthesis of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzaldehyde, while not explicitly detailed in the literature, is eminently achievable through a variety of well-established N-arylation protocols. The choice of method will depend on factors such as substrate availability (aryl halide vs. arylboronic acid), desired reaction conditions, and functional group compatibility.

  • The Ullmann condensation represents the classical approach, which may be suitable if cost is a primary concern and high temperatures are not prohibitive.

  • The Chan-Lam coupling offers a milder, more user-friendly alternative, particularly when using sensitive substrates.

  • The Buchwald-Hartwig amination stands as the most robust and versatile modern method, providing high yields and broad applicability, making it the likely choice for complex molecule synthesis in a drug discovery setting.

This guide provides the foundational knowledge and practical protocols for researchers to synthesize this and other novel N-arylpyrazoles, enabling the exploration of new chemical space for therapeutic and materials science applications.

References

Sources

Protocols & Analytical Methods

Method

Preparation of Schiff base ligands from 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde

Application Note & Protocol Title: A Comprehensive Guide to the Synthesis and Characterization of Schiff Base Ligands from 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde for Advanced Research Applications Audience: Rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: A Comprehensive Guide to the Synthesis and Characterization of Schiff Base Ligands from 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde for Advanced Research Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of Schiff base ligands, a class of compounds with significant applications in medicinal chemistry and materials science, derived from 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzaldehyde.[1][2] We offer an in-depth look at the mechanistic rationale, step-by-step experimental procedures, characterization techniques, and potential applications, particularly relevant to drug development. The pyrazole moiety is a well-established pharmacophore, and its incorporation into Schiff base frameworks allows for the creation of versatile ligands for metal coordination and the development of novel therapeutic agents.[1][3] This guide is designed to provide researchers with the foundational knowledge and practical insights required to successfully synthesize, purify, and characterize these promising compounds.

Mechanistic Rationale and Design Principles

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone.[4][5] This reaction is a cornerstone of organic synthesis due to its efficiency and the versatility of the resulting C=N (azomethine) bond.

The Reaction Mechanism: The formation of a Schiff base is a two-step process involving nucleophilic addition followed by dehydration[5]:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.[5]

  • Dehydration: The carbinolamine is typically unstable and undergoes acid or base-catalyzed dehydration, eliminating a molecule of water to form the stable imine product.[5]

Why 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde? The choice of this specific aldehyde as a precursor is strategic. The pyrazole ring system is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][3] Its key features include:

  • Coordination Sites: The pyrazole ring contains two adjacent nitrogen atoms, which, along with the imine nitrogen, can act as excellent chelating sites for transition metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[2][6]

  • Biological Activity: Pyrazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities.[1][3][7][8]

  • Structural Rigidity and Tunability: The aromatic nature of the pyrazole and benzaldehyde rings provides a rigid backbone, which is often desirable for specific binding interactions with biological targets. The trimethyl substitution on the pyrazole ring can influence the ligand's steric and electronic properties, which in turn can modulate the stability and reactivity of its metal complexes.

Experimental Protocol: General Procedure for Synthesis

This protocol outlines a general and robust method for the condensation reaction. It is designed to be adaptable for a variety of primary amines.

Materials:

  • 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzaldehyde

  • Selected primary amine (e.g., aniline, 4-fluoroaniline, benzylamine)

  • Absolute Ethanol (or Methanol)[1][6]

  • Glacial Acetic Acid (optional, as catalyst)[9]

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

Protocol Steps:

  • Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzaldehyde in a minimal amount of absolute ethanol (e.g., 20-30 mL). Stir the solution at room temperature until the aldehyde is fully dissolved.

    • Expert Insight: Ethanol is a common solvent for these reactions due to its ability to dissolve a wide range of organic reactants and its suitable boiling point for refluxing. Methanol can also be used effectively.[6][9]

  • Addition of Amine: To the stirring solution, add 1.0 to 1.1 equivalents of the chosen primary amine. The addition can be done dropwise or all at once.

    • Expert Insight: A slight excess of the amine can help drive the reaction to completion, but a 1:1 molar ratio is often sufficient.[6]

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Causality Explanation: While many Schiff base condensations proceed without a catalyst, particularly with reactive amines and aldehydes, the addition of a catalytic amount of acid can significantly accelerate the dehydration step of the carbinolamine intermediate, leading to faster reaction times and higher yields.[9][10] However, strong acid conditions should be avoided as they can lead to the formation of unwanted side products.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol). Maintain the reflux for a period of 2-6 hours.[1]

    • Self-Validation Check: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A spot for the product should appear, while the spots for the starting materials diminish over time.

  • Isolation and Purification:

    • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Often, the Schiff base product will precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

    • The crude product should be purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure crystalline product.[7]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of the target Schiff base ligands.

SchiffBaseSynthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Outputs Aldehyde 2-(3,4,5-Trimethyl-1H- pyrazol-1-yl)benzaldehyde Solvent Ethanol/Methanol Aldehyde->Solvent Amine Primary Amine (R-NH2) Amine->Solvent Heat Reflux (2-6h) Solvent->Heat SchiffBase Schiff Base Ligand Heat->SchiffBase Water Water (byproduct) Heat->Water Catalyst Glacial Acetic Acid (optional) Catalyst->Heat

Caption: General workflow for the synthesis of pyrazole-based Schiff base ligands.

Characterization and Data Interpretation

Proper characterization is essential to confirm the structure and purity of the synthesized ligands.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for confirming the formation of the imine bond.

  • Key Observation: The disappearance of the C=O stretching band from the starting aldehyde (typically around 1700-1680 cm⁻¹) and the appearance of a new, strong C=N (azomethine) stretching band in the product (typically in the range of 1640-1600 cm⁻¹) is the primary evidence of a successful reaction.[4][11][12]

NMR Spectroscopy (¹H and ¹³C): NMR provides detailed structural information.

  • ¹H NMR: Look for the appearance of a new singlet in the downfield region (typically δ 8.0-9.0 ppm), which corresponds to the imine proton (–CH=N–).[2][12] The signals corresponding to the aldehyde proton (around δ 9.5-10.0 ppm) should be absent.[13]

  • ¹³C NMR: A new resonance corresponding to the imine carbon (–C=N–) will appear around δ 158-165 ppm.[12]

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product. The observed molecular ion peak (e.g., [M+H]⁺) should match the calculated molecular weight of the target Schiff base.[9][14]

Table 1: Representative Spectroscopic Data for Pyrazole-Based Schiff Bases

Reactant AmineExpected Product StructureKey ¹H NMR Signal (δ ppm)Key IR Band (cm⁻¹)
Aniline2-(3,4,5-Me₃-pyrazol-1-yl)-N-phenylbenzylimine~8.6 (s, 1H, -CH=N-)~1625 (C=N)
4-Fluoroaniline2-(3,4,5-Me₃-pyrazol-1-yl)-N-(4-fluorophenyl)benzylimine~8.5 (s, 1H, -CH=N-)~1620 (C=N)
Benzylamine2-(3,4,5-Me₃-pyrazol-1-yl)-N-benzylbenzylimine~8.3 (s, 1H, -CH=N-)~1635 (C=N)

Applications in Research and Drug Development

The Schiff base ligands synthesized via this protocol are not merely chemical curiosities; they are valuable intermediates for creating advanced materials and potential therapeutics.

  • Coordination Chemistry: These ligands readily form stable complexes with a variety of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)).[2][6] The coordination geometry and electronic properties of these complexes can be fine-tuned by varying the primary amine and the metal salt used.[2]

  • Antimicrobial and Anticancer Agents: A significant body of research demonstrates that pyrazole-based Schiff bases and their metal complexes exhibit potent biological activities.[2][7][14] The imine linkage is often critical for this activity.[3] These compounds have shown promise as antibacterial, antifungal, and cytotoxic agents against various cancer cell lines.[7][8][14]

  • Catalysis: Schiff base metal complexes are widely studied as catalysts in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[4]

References

  • Synthesis and the Study of Bioefficacy of Schiff Base Ligand Decorated by Pyrazolone Moiety. Oriental Journal of Chemistry. Available at: [Link]

  • Kumari, P., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances. Available at: [Link]

  • Kumari, P., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. MDPI. Available at: [Link]

  • Patil, V. S., et al. (2024). Microwave Assisted Synthesis Of Schiff Base Ligand In Bio Based Solvent And Their Transition Metal Complexes. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Raman, N., et al. Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). Asian Journal of Chemistry. Available at: [Link]

  • New pyrazole-based Schiff base ligand and its Ni(ii) and Co(iii) complexes as antibacterial and anticancer agents: Synthesis, characterization, and molecular docking studies. ResearchGate. Available at: [Link]

  • Patel, H. D., et al. (2021). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience. Available at: [Link]

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journals. Available at: [Link]

  • Papo, N., et al. (2017). Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands. The Journal of Organic Chemistry. Available at: [Link]

  • Singh, B., et al. (2014). Synthesis and Structural Characterization of Schiff Base Ligand and their Metal Complexes. International Journal of Advanced Research. Available at: [Link]

  • Belmar M, J., et al. (2019). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. Available at: [Link]

  • Jansa, P., et al. (2016). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. National Center for Biotechnology Information. Available at: [Link]

  • Berber, İ., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Dergipark. Available at: [Link]

  • Characterization of Schiff Base Ligand and Its Metal Complexes. IntechOpen. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Spectroscopic Studies of New Schiff Bases. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. ResearchGate. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2020). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Bendola Publishing. Available at: [Link]

  • Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands. ResearchGate. Available at: [Link]

Sources

Application

Application Note: 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde in Transition Metal Coordination &amp; Catalysis

Executive Summary This application note details the utilization of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde as a highly modular building block for transition metal coordination chemistry. By leveraging its uniquel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the utilization of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde as a highly modular building block for transition metal coordination chemistry. By leveraging its uniquely substituted pyrazole core and reactive aldehyde handle, researchers can synthesize robust N,N'-bidentate Schiff base ligands. These ligands are critical for stabilizing high-oxidation-state intermediates and preventing catalyst aggregation in palladium-catalyzed cross-couplings and copper-catalyzed aerobic oxidations.

Mechanistic Rationale: The Role of the Ligand Scaffold

The structural design of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde offers two distinct mechanistic advantages in coordination chemistry:

  • Electronic Tuning (σ-Donor Capacity): The three methyl groups on the pyrazole ring exert a strong +I (inductive) effect, significantly increasing the electron density at the coordinating nitrogen (N2). This enhanced Lewis basicity accelerates the oxidative addition step in catalytic cycles[1].

  • Steric Shielding: The methyl groups at the 3- and 5-positions provide a steric umbrella around the metal center. When the aldehyde is condensed with a bulky amine (e.g., 2,6-diisopropylaniline), the resulting ligand effectively suppresses bimolecular decomposition pathways. This prevents the formation of inactive μ -oxo bridged dimers in Cu(II) systems and inhibits the precipitation of Pd(0) black in cross-coupling reactions[2].

LigandWorkflow A 2-(3,4,5-Trimethyl-1H- pyrazol-1-yl)benzaldehyde B Schiff Base Condensation (p-TsOH, Toluene) A->B C N,N'-Imine Ligand (Sterically Bulky) B->C D Metallation (PdCl2 or CuX2) C->D E Active Pre-Catalyst Complex D->E

Caption: Synthetic workflow from the benzaldehyde precursor to the active transition metal pre-catalyst.

Protocol 1: Synthesis of the Sterically Shielded N,N'-Schiff Base Ligand

Objective: Condense the aldehyde with 2,6-diisopropylaniline to form a sterically demanding bidentate ligand.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde (10.0 mmol, 2.14 g) and 2,6-diisopropylaniline (10.5 mmol, 1.86 g).

  • Solvent & Catalyst: Add 40 mL of anhydrous toluene followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 mmol, 95 mg).

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 12 hours. The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium toward the imine product.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield the pure ligand as pale yellow crystals.

Protocol 2: Preparation of the Pd(II) Pre-Catalyst

Objective: Coordinate the synthesized ligand to Palladium(II) for cross-coupling applications.

Step-by-Step Methodology:

  • Complexation: In a nitrogen-filled glovebox, dissolve the synthesized N,N'-ligand (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Metal Addition: Slowly add a solution of bis(acetonitrile)dichloropalladium(II)[PdCl₂(MeCN)₂] (1.0 mmol, 259 mg) in 5 mL DCM.

  • Reaction: Stir the mixture at room temperature for 4 hours. A noticeable color shift from pale yellow to deep orange/red indicates successful coordination.

  • Precipitation: Concentrate the solution to approximately 3 mL and add 15 mL of diethyl ether to precipitate the complex. Filter and dry under vacuum.

Spectroscopic Self-Validation Data

To ensure trustworthiness and reproducibility, validate the intermediates using the quantitative spectroscopic markers summarized below:

Validation StepAnalytical MethodTarget SignalIndication
Ligand SynthesisFT-IRDisappearance of ~1695 cm⁻¹Complete consumption of aldehyde
Ligand SynthesisFT-IRAppearance of ~1635 cm⁻¹Formation of imine (C=N) bond
Pd Complexation¹H NMR (CDCl₃)Shift of imine C-H to >8.5 ppmSuccessful Pd(II) coordination

Protocol 3: Application in Suzuki-Miyaura Cross-Coupling

The sterically hindered Pd(II) complex exhibits exceptional activity in the Suzuki-Miyaura coupling of challenging aryl chlorides. The bulky pyrazole and diisopropylphenyl groups facilitate the reductive elimination step while preventing catalyst degradation.

SuzukiCycle Pd0 L-Pd(0) Active PdII_OA L-Pd(II)-Ar(Cl) Oxidative Addition Pd0->PdII_OA Ar-Cl PdII_TM L-Pd(II)-Ar(R) Transmetallation PdII_OA->PdII_TM R-B(OH)2 + Base PdII_TM->Pd0 Ar-R (Product)

Caption: Suzuki-Miyaura catalytic cycle enabled by the sterically hindered pyrazole-imine ligand.

General Coupling Procedure:

  • Load a Schlenk tube with aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd(II) pre-catalyst (0.01 mmol, 1 mol%).

  • Add 5 mL of a degassed EtOH/H₂O mixture (1:1 v/v).

  • Heat at 80 °C for 2 hours under a nitrogen atmosphere.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Catalytic Efficacy Data

The following table summarizes the quantitative yield data for the Suzuki-Miyaura coupling using the synthesized Pd(II) complex compared to a standard unhindered catalyst.

Aryl Halide SubstrateCatalyst (1 mol%)Temp (°C)Time (h)Yield (%)
4-ChlorotoluenePd-Pyrazole-Imine Complex80294
4-ChlorotoluenePdCl₂(PPh₃)₂ (Control)801241
2-ChloroanisolePd-Pyrazole-Imine Complex80389
4-ChloroacetophenonePd-Pyrazole-Imine Complex801.598

Note: The superior performance of the pyrazole-imine complex is attributed to the enhanced electron density from the 3,4,5-trimethyl substitution, which lowers the activation barrier for the oxidative addition of the inert C-Cl bond.

Alternative Applications: Cu(II) Catalyzed Oxidations

Beyond palladium chemistry, pyrazole-functionalized ligands are highly effective in first-row transition metal catalysis. When coordinated with Cu(II) salts, similar pyrazole-based coordination compounds have been proven to catalyze the peroxidative oxidation of styrene to benzaldehyde with yields up to 80% under mild conditions[3]. The robust nature of the 3,4,5-trimethylpyrazole ring prevents oxidative degradation of the ligand itself during the catalytic cycle, making it an excellent candidate for aerobic oxidation workflows.

References

  • Coordination chemistry of pyrazole-derived ligands. Chemical Reviews / ACS Publications. Available at:[Link]

  • Solventless Synthesis of Poly(pyrazolyl) phenyl-methane Ligands and Thermal Transformation. Semantic Scholar / Dalton Transactions. Available at:[Link]

  • Co(II/III), Ni(II) and Cu(II) complexes with a pyrazole-functionalized 1,3,5-triazopentadiene: synthesis, structure and application in the oxidation of styrene to benzaldehyde. RSC Publishing. Available at:[Link]

Sources

Method

The Synthetic Versatility of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde: A Gateway to Novel Pharmaceutical Scaffolds

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1] Its unique structural and electronic properties allow it to act as a versatile scaffold, engaging in various interactions with biological targets.[2] The presence of the pyrazole ring in blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil highlights its significance in modern drug discovery.[3][4] The strategic functionalization of the pyrazole core offers a powerful avenue for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] This guide focuses on the utility of a key intermediate, 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde, as a versatile precursor for the synthesis of novel pharmaceutical agents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical precursor is paramount in a research and development setting.

Table 1: Physicochemical Properties of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂OCalculated
Molecular Weight214.26 g/mol Calculated
AppearanceExpected to be a solidInferred from similar compounds
SolubilitySoluble in common organic solvents (e.g., DCM, THF, DMF)Inferred
StorageStore in a cool, dry, well-ventilated area away from incompatible substances.[5]

Safety and Handling:

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde, as an aromatic aldehyde, should be handled with care in a well-ventilated fume hood.[1][6] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[5] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthetic Applications and Core Reaction Pathways

The aldehyde functionality of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. Two particularly valuable reaction pathways for this precursor are the Knoevenagel condensation and the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon bonds.[7] It involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[4] These products are valuable intermediates in their own right, serving as Michael acceptors or precursors for further functionalization.

Diagram 1: Knoevenagel Condensation Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde E Knoevenagel Condensation Product (α,β-Unsaturated Nitrile/Ester) A->E B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) B->E C Base Catalyst (e.g., Piperidine, Et3N) C->E Catalyzes D Solvent (e.g., Ethanol, Toluene) D->E Solvent F Work-up and Purification (Filtration, Recrystallization) E->F G Characterization (NMR, IR, MS) F->G

Caption: Workflow for the Knoevenagel condensation.

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol is a generalized procedure based on established methods for Knoevenagel condensations with substituted benzaldehydes.[4][8]

Materials:

  • 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq)

  • Base catalyst (e.g., piperidine, triethylamine) (0.1-0.2 eq)

  • Solvent (e.g., absolute ethanol, toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent.

  • Add the base catalyst (0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the purified product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Causality and Experimental Choices:

  • Choice of Base: A weak base like piperidine or triethylamine is typically sufficient to deprotonate the active methylene compound without promoting side reactions with the aldehyde.[4]

  • Solvent Selection: Ethanol is a common and relatively green solvent for this reaction. Toluene can be used with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which can drive the equilibrium towards the product.

  • Equivalents of Reactants: A slight excess of the active methylene compound can be used to ensure complete conversion of the aldehyde.

Synthesis of Pyrazolo[3,4-b]pyridines: Building Fused Heterocyclic Systems

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and potential as CDK inhibitors.[9][10][11] The aldehyde group of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde can be a key synthon in the construction of this privileged scaffold. A common strategy involves a multi-step, one-pot reaction with an aminopyrazole and an active methylene compound. However, a more direct approach for our precursor would be its conversion to a chalcone-like intermediate followed by cyclization with an appropriate nitrogen source, or direct condensation with a suitable aminopyrazole derivative.

A plausible synthetic route involves the initial Knoevenagel condensation of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzaldehyde with a ketone to form an α,β-unsaturated ketone (a chalcone analog). This intermediate can then undergo a cyclocondensation reaction with a 5-aminopyrazole to yield the desired pyrazolo[3,4-b]pyridine framework.[3]

Diagram 2: Synthetic Pathway to Pyrazolo[3,4-b]pyridines

G A 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde C Claisen-Schmidt Condensation A->C B Ketone (e.g., Acetone, Acetophenone) B->C D α,β-Unsaturated Ketone (Chalcone Analog) C->D F Cyclocondensation (e.g., ZrCl4, p-TsOH) D->F E 5-Aminopyrazole Derivative E->F G Pyrazolo[3,4-b]pyridine Derivative F->G

Caption: A potential synthetic route to pyrazolo[3,4-b]pyridines.

Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is a generalized procedure based on the synthesis of pyrazolo[3,4-b]pyridines from α,β-unsaturated ketones and 5-aminopyrazoles.[2][3]

Step 1: Synthesis of the α,β-Unsaturated Ketone Intermediate

Materials:

  • 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq)

  • Ketone (e.g., acetone, acetophenone) (1.0-1.5 eq)

  • Base catalyst (e.g., NaOH, KOH) in a suitable solvent (e.g., ethanol/water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq) and the ketone (1.0-1.5 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude α,β-unsaturated ketone by recrystallization or column chromatography.

Step 2: Cyclocondensation to form the Pyrazolo[3,4-b]pyridine

Materials:

  • α,β-Unsaturated ketone from Step 1 (1.0 eq)

  • 5-Amino-3-methyl-1-phenylpyrazole (or other substituted 5-aminopyrazole) (1.0 eq)

  • Catalyst (e.g., ZrCl₄, p-toluenesulfonic acid) (catalytic amount)

  • Solvent (e.g., DMF, ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 eq) in the chosen solvent, add the 5-aminopyrazole derivative (1.0 eq).

  • Add a catalytic amount of ZrCl₄ or p-toluenesulfonic acid to the reaction mixture.

  • Heat the mixture to reflux and stir for the required time (monitored by TLC).

  • After cooling, concentrate the solvent under reduced pressure.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, chloroform).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Causality and Experimental Choices:

  • Catalyst for Cyclocondensation: Lewis acids like ZrCl₄ or Brønsted acids like p-toluenesulfonic acid can effectively catalyze the cyclization step.[2][3]

  • Reaction Temperature: Heating is generally required to drive the cyclocondensation reaction to completion.

  • Purification: Column chromatography is often necessary to separate the desired product from unreacted starting materials and any side products.

Conclusion and Future Perspectives

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde is a valuable and versatile precursor in pharmaceutical synthesis. Its aldehyde functionality allows for the straightforward construction of α,β-unsaturated systems via the Knoevenagel condensation and serves as a key building block for the synthesis of fused heterocyclic scaffolds such as pyrazolo[3,4-b]pyridines. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. The continued exploration of new reaction pathways and the synthesis of novel derivatives based on this precursor will undoubtedly contribute to the development of future therapeutic agents.

References

Sources

Application

The Catalytic Potential of Pyrazolyl-Aldehyde and Pyrazolyl-Imine Metal Complexes: A Guide for Researchers

Forward Researchers in catalysis are in a perpetual quest for novel ligands that can unlock new reactivity and selectivity in metal-catalyzed transformations. The pyrazole scaffold, a five-membered nitrogen-containing he...

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Author: BenchChem Technical Support Team. Date: April 2026

Forward

Researchers in catalysis are in a perpetual quest for novel ligands that can unlock new reactivity and selectivity in metal-catalyzed transformations. The pyrazole scaffold, a five-membered nitrogen-containing heterocycle, has long been a versatile building block in coordination chemistry. Its derivatives, particularly those incorporating aldehyde or imine functionalities, offer a rich playground for the design of bespoke metal complexes. This technical guide delves into the catalytic applications of a specific class of these ligands: metal complexes derived from pyrazolyl-aldehydes and their corresponding Schiff bases.

While this document aims to provide a comprehensive overview, it is important to note that a thorough search of the scientific literature did not yield specific catalytic applications for metal complexes of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde . Therefore, this guide will focus on closely related and structurally analogous pyrazole-based ligand systems to illustrate the catalytic potential of this compound class. The principles, protocols, and mechanistic insights discussed herein are intended to serve as a foundational resource for researchers exploring the catalytic applications of the target molecule and its derivatives.

Introduction: The Allure of Pyrazole-Based Ligands in Catalysis

Pyrazole-containing ligands have garnered significant interest in the field of homogeneous catalysis for several key reasons[1][2][3]:

  • Versatile Coordination Chemistry: The pyrazole ring offers multiple coordination modes, and its electronic and steric properties can be readily tuned through substitution. This allows for the fine-tuning of the catalytic activity of the corresponding metal complexes[2][4].

  • Metal-Ligand Cooperation: In certain instances, the N-H proton of a pyrazole ring can participate directly in the catalytic cycle, acting as a proton shuttle or engaging in hydrogen bonding to activate substrates. This cooperative effect between the metal center and the ligand can lead to enhanced catalytic efficiency[3].

  • Stability: Pyrazole-metal bonds are generally robust, leading to stable complexes that can withstand the rigors of catalytic cycling.

The introduction of an aldehyde or a Schiff base moiety ortho to the pyrazole ring, as in the topic compound, creates a bidentate or potentially tridentate coordination environment. This chelation effect enhances the stability of the resulting metal complexes and provides a well-defined coordination sphere for catalytic reactions.

Application Focus: Catalytic Oxidation Reactions

One of the prominent applications of metal complexes with pyrazole-containing ligands is in oxidation catalysis. Copper and cobalt complexes, in particular, have shown promise in this area[2][5].

Biomimetic Catechol Oxidation

Metal complexes that mimic the function of catechol oxidase, a copper-containing enzyme that catalyzes the oxidation of catechols to quinones, are of significant interest. Pyrazole-based ligands can create a coordination environment around a copper center that facilitates this transformation.

Conceptual Reaction Scheme:

Catechol_Oxidation Catechol Catechol Catalyst [Cu(II)-L] L = Pyrazolyl-Schiff Base Catechol->Catalyst Substrate Binding Quinone o-Quinone Catalyst->Quinone Oxidation H2O 2H₂O Catalyst->H2O O2 O₂ O2->Catalyst Oxidant

Caption: Conceptual workflow for catechol oxidation catalyzed by a pyrazolyl-Schiff base copper complex.

Protocol: Synthesis of a Pyrazolyl-Schiff Base Ligand and its Copper(II) Complex

This protocol describes the synthesis of a representative pyrazolyl-Schiff base ligand and its subsequent complexation with copper(II), based on general procedures for similar compounds[6].

Materials:

  • 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • 2-aminophenol (1.0 eq)

  • Ethanol (anhydrous)

  • Copper(II) acetate monohydrate (0.5 eq)

  • Methanol (anhydrous)

Procedure:

  • Ligand Synthesis:

    • Dissolve the pyrazole aldehyde (e.g., 10 mmol) in 50 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a solution of 2-aminophenol (10 mmol) in 20 mL of anhydrous ethanol to the flask.

    • Reflux the mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Complexation:

    • Suspend the synthesized Schiff base ligand (e.g., 5 mmol) in 30 mL of anhydrous methanol in a separate round-bottom flask.

    • In a separate beaker, dissolve copper(II) acetate monohydrate (2.5 mmol) in 20 mL of hot anhydrous methanol.

    • Add the hot copper(II) acetate solution to the ligand suspension with vigorous stirring.

    • Reflux the resulting mixture for 2 hours. A color change is typically observed, indicating complex formation.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated metal complex by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Application Note: Catalytic Oxidation of Styrene

Complexes of cobalt, nickel, and copper with pyrazole-functionalized ligands have been successfully employed as catalysts for the peroxidative oxidation of styrene to benzaldehyde[2].

General Reaction Conditions:

ParameterValue
Catalyst [Cu(H₄L)₂] or related pyrazole complex
Substrate Styrene
Oxidant tert-butyl hydroperoxide (TBHP)
Solvent Acetonitrile
Temperature 80 °C
Reaction Time 2-24 hours

Key Insights:

  • The choice of metal and the specific ligand structure can significantly influence the catalytic activity and selectivity.

  • The oxidant plays a crucial role, with TBHP often being more effective than hydrogen peroxide.

  • Reaction temperature and catalyst loading are critical parameters to optimize for achieving high yields. In some cases, yields of up to 80% for benzaldehyde have been reported[2].

Application Focus: Polymerization Catalysis

Nickel and aluminum complexes bearing pyrazole-based ligands have emerged as effective catalysts for olefin polymerization and ring-opening polymerization of cyclic esters, respectively[1][4][7][8][9].

Ethylene Oligomerization and Polymerization

Nickel(II) complexes with (pyrazol-1-ylmethyl)pyridine ligands have demonstrated high activity in the oligomerization of ethylene to linear alpha-olefins (C4-C8)[7]. Furthermore, pyrazolylimine nickel catalysts have been developed for ethylene polymerization, producing polyethylene with varying molecular weights[4].

Catalytic System Overview:

Ethylene_Polymerization Ethylene Ethylene Monomer Catalyst [Ni(II)-L]Br₂ L = Pyrazolylimine Ethylene->Catalyst Coordination Polyethylene Polyethylene Catalyst->Polyethylene Insertion Polymerization Activator Activator (e.g., MAO, EtAlCl₂) Activator->Catalyst Activation

Sources

Method

Application Note: Chromatographic Extraction and Purification Protocols for 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Profile: 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde (C₁₃H₁₄N₂O) Introduction & Mechanistic Context 1-Arylpyrazoles ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Profile: 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde (C₁₃H₁₄N₂O)

Introduction & Mechanistic Context

1-Arylpyrazoles are critical scaffolds in medicinal chemistry, frequently utilized in the development of highly selective σ1 receptor antagonists and novel anti-inflammatory agents[1]. The target compound, 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde, presents a unique purification challenge due to the dual reactivity of its functional groups: the slightly basic pyrazole ring and the electrophilic ortho-formyl (aldehyde) group.

Causality in Method Design: While the ortho-steric hindrance from the 3,4,5-trimethylpyrazole ring partially shields the aldehyde, the formyl group remains susceptible to oxidation and acetalization. Therefore, the extraction and purification workflows must minimize exposure to harsh oxidants, avoid primary alcohols as solvents, and utilize optimized chromatographic gradients to resolve the target from unreacted precursors (e.g., 2-halobenzaldehydes or 3,4,5-trimethylpyrazole) and metal catalysts[2].

Extraction and Purification Workflow

The following diagram illustrates the optimized pipeline from crude reaction mixture to high-purity isolate, ensuring structural integrity at each phase.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) LLE Liquid-Liquid Extraction (EtOAc / aq. NaHCO3) Crude->LLE OrgPhase Organic Phase (Concentrated) LLE->OrgPhase Removes salts/catalyst Flash Flash Chromatography (Silica, Hexane/EtOAc) OrgPhase->Flash Fractions Pooled Fractions (Rf ~ 0.25) Flash->Fractions Resolves precursors HPLC RP-HPLC Polishing (C18, MeCN/H2O + 0.1% FA) Fractions->HPLC Pure Pure 2-(3,4,5-Trimethyl-1H- pyrazol-1-yl)benzaldehyde HPLC->Pure >99% Purity

Fig 1: Chromatographic extraction and purification workflow for 1-arylpyrazole derivatives.

Phase 1: Liquid-Liquid Extraction (LLE) Protocol

Objective: Isolate the lipophilic organic products from water-soluble byproducts, inorganic salts, and transition metal catalysts (typically Pd or Cu if synthesized via cross-coupling).

Expertise & Causality: Ethyl acetate (EtOAc) is selected as the extraction solvent due to its excellent solvation of the lipophilic 1-arylpyrazole core[2]. Washing with saturated aqueous NaHCO₃ neutralizes acidic byproducts without causing base-catalyzed aldol condensation of the benzaldehyde, a common degradation pathway when stronger bases like NaOH are used[2].

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture with EtOAc (approximately 20 mL per mmol of substrate).

  • Aqueous Washing: Wash the organic layer sequentially with distilled water (1×), saturated aqueous NaHCO₃ (2×), and brine (1×).

  • Self-Validation Check: Test the pH of the final aqueous NaHCO₃ wash. It must register at ~pH 8 to confirm the complete removal of acidic impurities.

  • Drying: Dry the organic layer over anhydrous MgSO₄. Crucial Insight: Avoid CaCl₂, as calcium ions can coordinate with the aldehyde and the pyrazole nitrogen, leading to product loss.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo at a water bath temperature of ≤40°C to prevent thermal degradation of the aldehyde.

Phase 2: Preparative Flash Column Chromatography

Objective: Isolate 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde from structurally similar organic impurities.

Expertise & Causality: Normal-phase silica gel (60 Å) is ideal for resolving the target compound. Unreacted 3,4,5-trimethylpyrazole is significantly more polar (Rf ~0.1 in 10:1 Hexane:EtOAc) due to its free N-H bond, while 2-halobenzaldehyde precursors are less polar (Rf ~0.5)[2]. This predictable elution order establishes a self-validating gradient system[1].

Step-by-Step Methodology:

  • Column Preparation: Prepare a silica gel slurry in Hexane and pack the column uniformly to prevent channeling.

  • Dry Loading: Dissolve the crude extract in a minimal amount of dichloromethane (DCM), add a small volume of silica gel, and evaporate to dryness. Load this powder onto the column. Why: Dry loading ensures a perfectly narrow loading band, which is critical for resolving closely eluting benzaldehyde derivatives.

  • Elution Gradient:

    • Flush with 100% Hexane (2 Column Volumes, CV) to elute non-polar impurities.

    • Step to 20:1 Hexane:EtOAc (3 CV) to elute unreacted 2-halobenzaldehyde.

    • Step to 10:1 Hexane:EtOAc to elute the target compound.

  • Fraction Collection & Validation: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the target spot (Rf ≈ 0.25) and concentrate in vacuo.

Phase 3: High-Performance Liquid Chromatography (HPLC) Polishing

Objective: Achieve >99% purity required for biological assays, structure-activity relationship (SAR) studies, or crystallography.

Expertise & Causality: Reverse-phase C18 column chromatography effectively separates trace regioisomers (e.g., coupling at the pyrazole 4-position instead of the N1 position)[3]. Acetonitrile (MeCN) is strictly preferred over Methanol as the organic modifier to prevent hemiacetal/acetal formation with the reactive ortho-formyl group. The addition of 0.1% Formic acid (FA) suppresses the ionization of the weakly basic pyrazole nitrogen, preventing peak tailing and ensuring high-resolution separation[3].

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a Preparative C18 column (e.g., 5 µm, 250 x 21.2 mm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% FA.

    • Solvent B: HPLC-grade MeCN + 0.1% FA.

  • Gradient Elution: Run a linear gradient from 30% B to 80% B over 20 minutes at a flow rate of 15 mL/min.

  • Detection & Collection: Monitor absorbance using a Photodiode Array (PDA) detector at 254 nm and 280 nm. Collect the major peak (typically eluting between 12–14 minutes).

  • Recovery: Lyophilize the collected aqueous-organic fractions to yield the pure compound as a solid.

Quantitative Data Summary

The table below summarizes the expected chromatographic parameters and recovery metrics across the purification workflow.

Purification StageStationary PhaseMobile Phase / Solvent SystemTarget Metric (Rf / RT)Expected Recovery
Liquid-Liquid Ext. N/A (Biphasic)EtOAc / aq. NaHCO₃N/A>95%
Flash Chromatography Silica Gel (60 Å)Hexane:EtOAc (10:1)Rf ≈ 0.2580 - 85%
RP-HPLC Polishing C18 (5 µm)Water/MeCN + 0.1% FART ≈ 12-14 min>90% (from flash)

References

  • Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C–H Bond Functionalization Methodology The Journal of Organic Chemistry - ACS Publications[Link][2]

  • Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • US8937185B2 - Processes for the preparation of 1-aryl-5-alkyl pyrazole compounds Google Patents[3]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde in aqueous media

A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support center for 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As Senior Application Scientists, we understand that compound solubility is a critical hurdle in experimental success. This resource provides in-depth, scientifically-grounded troubleshooting strategies and detailed protocols to help you achieve your desired concentrations and obtain reliable results.

Part 1: Understanding the Core Problem: Physicochemical Properties

Before troubleshooting, it is crucial to understand the inherent properties of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde that contribute to its poor performance in aqueous media.

Why is this compound poorly soluble in water?

The limited aqueous solubility of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde is a direct consequence of its molecular structure. The fundamental principle of solubility is "like dissolves like," and this compound possesses several features that make it far more compatible with non-polar (lipophilic) environments than with polar ones like water.[1]

  • Aromaticity and Lipophilicity: The structure contains two key aromatic systems: a benzaldehyde ring and a pyrazole ring. Aromatic rings are inherently hydrophobic. The pyrazole ring, while containing nitrogen, acts as a bioisostere for an arene, contributing to lipophilicity.[2]

  • Alkyl Substituents: The three methyl (-CH3) groups on the pyrazole ring and the phenyl group significantly increase the molecule's non-polar surface area, further repelling water molecules.

  • High Crystal Lattice Energy: Strong intermolecular forces in the solid state, such as π-π stacking between the aromatic rings, can create a stable crystal lattice.[3] A significant amount of energy is required for solvent molecules to break this lattice apart, which water molecules often cannot provide, leading to low solubility.[3]

Below is a summary of the key physicochemical properties for this class of compound.

PropertyValue / DescriptionImplication for Aqueous Solubility
Molecular Formula C₁₃H₁₄N₂O-
Molecular Weight 214.26 g/mol Larger molecules can be more difficult for solvent to surround and solvate.[4]
Structure A benzaldehyde ring linked to a trimethyl-substituted pyrazole ring.Inherently lipophilic due to multiple aromatic and alkyl groups.
Predicted XlogP ~3.5 - 4.5 (Estimated)A high logP value indicates a strong preference for a non-polar environment over water.
Hydrogen Bond Donors 0Lack of H-bond donors limits interaction with the water solvent network.
Hydrogen Bond Acceptors 3 (Aldehyde O, Pyrazole Ns)While acceptors are present, they are insufficient to overcome the large hydrophobic surface area.
pKa (Predicted) ~2.5 (Pyrazole Ring)The pyrazole ring is weakly basic.[2] It can only be protonated at very low pH, making pH adjustment an often impractical strategy for solubilization in biological systems.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during experiments.

Question 1: I've added my compound directly to a phosphate-buffered saline (PBS) solution at pH 7.4, but it won't dissolve or forms a suspension. What's happening?

Answer: This is the expected behavior for a highly lipophilic compound like 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde. The aqueous buffer cannot overcome the compound's high crystal lattice energy and hydrophobic nature.[3] To achieve a clear solution, a formulation strategy is required. The first and simplest approach is typically the use of a water-miscible organic co-solvent.

Question 2: What is a co-solvent, and how do I use it?

Answer: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[4] This "polarity reduction" makes the environment more favorable for dissolving non-polar compounds.

Causality: The co-solvent disrupts the strong hydrogen-bonding network of water, creating "pockets" that can more easily accommodate the hydrophobic compound.

Recommended First Steps:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 10-50 mM). Pyrazole derivatives generally show good solubility in these organic solvents.[5]

  • Serial Dilution: Perform serial dilutions of your stock solution directly into your final aqueous buffer.

  • Crucial Consideration: Always ensure the final concentration of the co-solvent in your assay is low (typically <1%, and ideally <0.5%) to avoid artifacts or toxicity in biological systems. You must run a "vehicle control" (buffer + co-solvent, without your compound) to ensure the co-solvent itself does not affect the experimental outcome.

Question 3: My experiment is highly sensitive to organic solvents like DMSO. What are my alternatives?

Answer: When organic solvents are not viable, formulation technologies that encapsulate the compound on a molecular level are the preferred approach. The two most common and effective methods are using cyclodextrins or surfactants .

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[6][7] They can encapsulate the hydrophobic "guest" molecule (your compound) into their central cavity, forming a water-soluble "inclusion complex."[8][9] The most commonly used derivative in pharmaceutical development is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and excellent safety profile.[9]

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[10][11] These micelles have a hydrophobic core and a hydrophilic shell. Your compound partitions into the hydrophobic core, effectively becoming "dissolved" within the aqueous phase.[11][12] For biological applications, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are often used due to their lower potential for protein denaturation compared to ionic surfactants.[10]

Question 4: How do I decide which solubility enhancement strategy is right for my experiment?

Answer: The optimal strategy depends on the specific requirements of your assay. The following decision-making workflow and comparison table can guide your choice.

G cluster_cosolvent Co-Solvent Strategy cluster_advanced Solvent-Free Strategies start Solubility Issue Identified for 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde q1 Is your experimental system tolerant to <1% organic solvent? start->q1 cosolvent_yes Use Co-Solvent (e.g., DMSO) q1->cosolvent_yes Yes q2 Do you need to maximize solubility for applications like oral formulation or high-concentration dosing? q1->q2 No cosolvent_protocol Prepare concentrated stock in 100% DMSO. Dilute into final aqueous buffer. Ensure final DMSO concentration is minimal. cosolvent_yes->cosolvent_protocol cosolvent_control CRITICAL: Run a vehicle control (buffer + same % DMSO) cosolvent_protocol->cosolvent_control cyclo Use Cyclodextrins (e.g., HP-β-CD) q2->cyclo Yes surfactant Use Surfactants (e.g., Polysorbate 80) q2->surfactant No (for standard in vitro assays) cyclo_protocol Forms a 1:1 molecular inclusion complex. Excellent for solubilizing aromatic compounds. Generally very low biological interference. cyclo->cyclo_protocol surfactant_protocol Forms micelles that encapsulate the compound. Effective, but may interfere with some assays (e.g., protein binding, cell membranes). surfactant->surfactant_protocol

Caption: Troubleshooting workflow for solubility enhancement.

Comparison of Solubility Enhancement Techniques

TechniqueMechanismProsConsBest For...
Co-solvents (DMSO, Ethanol)Reduces bulk solvent polarity.[4]Simple, fast, inexpensive, effective for moderate concentration increases.Can interfere with biological assays, potential for cytotoxicity at higher concentrations.Initial screening, in vitro assays tolerant to low % of organic solvent.
pH Adjustment Protonates/deprotonates ionizable groups to form a more soluble salt.[3]Simple and effective if the compound has a suitable pKa.The pyrazole ring is only protonated at very low pH (~2.5), making it unsuitable for most physiological applications.[2]Not recommended for this compound in biological media.
Cyclodextrins (HP-β-CD)Forms a 1:1 host-guest inclusion complex, shielding the hydrophobic drug.[6][7][9]High solubilization capacity, excellent safety profile, low biological interference.[8][9]More expensive than co-solvents, requires optimization of the complexation process.Solvent-sensitive assays, in vivo formulations, achieving high aqueous concentrations.
Surfactants (Polysorbate 80)Forms micelles that encapsulate the drug in their hydrophobic core.[10][11][12]High solubilization capacity, widely used in existing formulations.Can interfere with protein assays, disrupt cell membranes, and may be less stable upon dilution.[10]Formulations where potential surfactant interactions are well-characterized or deemed non-critical.

Part 3: Experimental Protocols

Here we provide standardized, step-by-step protocols for the key techniques discussed.

Protocol 1: Determination of Baseline Aqueous Solubility (Shake-Flask Method)

This protocol establishes the true equilibrium solubility of your compound in a specific buffer, providing a crucial baseline before attempting enhancement.[5]

Objective: To quantify the maximum concentration of the compound that can be dissolved in an aqueous buffer at a set temperature.

Materials:

  • 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde (solid powder)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure filter material is compatible with your final analysis solvent)

  • Analytical balance

  • Centrifuge (optional)

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg into 1 mL of buffer). The goal is to have undissolved solid remaining at the end, ensuring saturation.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. For a more complete separation, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particulates.

  • Quantification: Accurately dilute the filtered, saturated solution into a suitable solvent (e.g., acetonitrile or methanol) for analysis. Quantify the concentration using a pre-calibrated HPLC or UV-Vis method.

  • Result: The measured concentration is the equilibrium solubility of the compound in that specific buffer and at that temperature.

Protocol 2: Solubilization Using HP-β-Cyclodextrin

This protocol describes how to prepare a solution using HP-β-CD, a highly effective method for solvent-sensitive applications.

Objective: To prepare a clear, aqueous solution of the compound by forming an inclusion complex with HP-β-CD.

Materials:

  • 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde (solid powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Vortex mixer or sonicator

Methodology:

  • Prepare the Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it completely in your aqueous buffer. A common starting point is a 20-40% (w/v) solution. For example, to make 10 mL of a 40% solution, dissolve 4 g of HP-β-CD in buffer and bring the final volume to 10 mL.

  • Add the Compound: Weigh your compound and add it directly to the clear HP-β-CD solution. It is often best to work from a pre-made stock solution of the compound in a minimal amount of organic solvent (e.g., ethanol) to facilitate its introduction into the aqueous phase, though direct solid addition is also possible.

  • Facilitate Complexation: Vigorously stir the mixture at room temperature for several hours (4-24 hours). Gentle heating (40-50°C) or periodic sonication can accelerate the complexation process.

  • Clarification: After the complexation period, visually inspect the solution. If it is not perfectly clear, filter it through a 0.22 µm syringe filter to remove any undissolved, non-complexed compound.

  • Final Solution: The resulting clear filtrate is your stock solution of the compound-cyclodextrin complex. This can now be diluted as needed in your aqueous assay buffer.

G cluster_cyclo Cyclodextrin Solubilization Workflow step1 Step 1: Prepare HP-β-CD Solution (e.g., 40% w/v in buffer) step2 Step 2: Add Compound (as solid or concentrated organic stock) step1->step2 step3 Step 3: Mix to Facilitate Complexation (Stir/Sonicate for 4-24h) step2->step3 step4 Step 4: Filter (0.22 µm syringe filter) step3->step4 step5 Result: Clear, Filtered Stock Solution of Compound-CD Complex step4->step5

Caption: Workflow for cyclodextrin-based solubilization.

By systematically applying these principles and protocols, you can overcome the solubility challenges presented by 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde and proceed with your research confidently.

References

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Jain, A., et al. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org.
  • Singh, M., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2002). Cyclodextrins in drug delivery (Review). ResearchGate. Retrieved from [Link]

  • Gidwani, B., & Vyas, A. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]

  • Pawar, P., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Savjani, K. T., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • IJARSCT. (2026).
  • Quora. (2021). How does surfactant affect solubility of relatively non polar substance?. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. Retrieved from [Link]

  • PriMera Scientific Publications. (2026).
  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Chen, S., et al. (2016). Solubilization of organic compounds by arginine-derived polymers. ScienceDirect.

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Optimization

Preventing oxidation of the aldehyde group in 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde during storage

Introduction & Problem Statement 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde is a sterically encumbered, N-heterocycle-substituted ortho-benzaldehyde widely utilized as a critical building block in drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Problem Statement

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde is a sterically encumbered, N-heterocycle-substituted ortho-benzaldehyde widely utilized as a critical building block in drug discovery and coordination chemistry. A pervasive challenge during its storage is the spontaneous oxidation of the formyl group to a carboxylic acid.

This degradation is driven by liquid-phase aerobic autoxidation, a radical chain process[1]. The presence of the pyrazole moiety can exacerbate this issue, as the nitrogen atoms may coordinate trace transition metals, which act as potent radical initiators. This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure the structural integrity of your compound.

Autoxidation A Aldehyde (RCHO) B Acyl Radical (RCO•) A->B Light, Trace Metals (Initiation) C Acylperoxy Radical (RCOOO•) B->C + O2 (Propagation) D Peracid (RCOOOH) C->D + RCHO (H-abstraction) E Carboxylic Acid (RCOOH) D->E + RCHO (Criegee Intermediate) I1 Intervention: Amber Vials I1->B I2 Intervention: Argon / BHT I2->C

Autoxidation radical chain mechanism and strategic intervention points for aldehyde preservation.

Troubleshooting Guides & FAQs

Q1: Why does my aldehyde degrade to a carboxylic acid even in a sealed vial? A1: Atmospheric oxygen is the sole oxidant required for aldehyde autoxidation[2]. The process is initiated by light or trace metals, generating an acyl radical. This radical rapidly reacts with molecular oxygen to form an acylperoxy radical, which abstracts a hydrogen atom from another aldehyde molecule to yield a peracid[1]. The peracid then reacts with a second aldehyde molecule via a Criegee intermediate to produce two equivalents of carboxylic acid[3]. Standard screw-cap vials are highly permeable to oxygen over time. If the headspace is not actively purged with an inert gas, the trapped oxygen is sufficient to initiate and propagate this degradation.

Q2: What is the optimal routine storage condition for the neat compound? A2: For routine storage (1–6 months), the compound must be stored under an Argon atmosphere at -20°C in amber glass vials. Argon is significantly denser than Nitrogen, allowing it to form a protective "blanket" over the solid or liquid compound, effectively displacing oxygen from the vial's headspace. Amber glass is critical because continuous light irradiation is indispensable for the photoexcitation of aldehydes to form the triplet radical pair that initiates the autoxidation cascade[3].

Q3: Can I use antioxidants to stabilize the compound in solution, and how do they work? A3: Yes. Butylated Hydroxytoluene (BHT) is highly effective for stabilizing aldehyde solutions. BHT functions as a radical scavenger; its sterically hindered phenolic structure allows it to donate a hydrogen atom to the propagating acylperoxy radicals, effectively terminating the autoxidation chain reaction[4]. Adding 0.1% to 0.5% (w/w) BHT can dramatically extend the shelf life of the compound in solution. BHT can later be removed via standard silica gel chromatography prior to sensitive downstream reactions.

Q4: How do I store this compound for ultra-long-term use (>1 year) without degradation? A4: For indefinite storage, the most robust strategy is to convert the aldehyde into its sodium bisulfite adduct. The reaction of the bisulfite ion with the aldehyde forms a charged, tetrahedral α-hydroxy sulfonate[5]. This transformation eliminates the carbonyl double bond, completely immunizing the molecule against autoxidation. The resulting solid is highly stable, can be stored on the benchtop, and the free aldehyde can be quantitatively regenerated via mild basification when needed[6].

Data Presentation: Storage Strategies Comparison

Storage StrategyMatrixTemperatureAdditivesExpected Shelf LifeOxidation Rate
Ambient Air Neat25°CNone< 1 WeekHigh
Nitrogen Purge Neat4°CNone1-2 MonthsModerate
Argon Blanket Neat-20°CNone6-12 MonthsLow
Stabilized Solution Organic Solvent4°C0.5% BHT3-6 MonthsVery Low
Bisulfite Adduct Solid Salt25°CNaHSO₃> 2 YearsZero

Experimental Workflows

Protocol 1: Argon Backfilling for Routine Storage

Causality Note: Simply blowing gas over the top of a powder does not remove interstitial oxygen. A vacuum-purge cycle is required to pull O₂ out of the crystal lattice matrix.

  • Preparation: Transfer the neat 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde into a heavy-walled amber glass vial equipped with a PTFE-lined septum cap.

  • Vacuum Cycle: Insert a needle connected to a Schlenk line through the septum. Apply vacuum (≤ 10 mbar) for 5 minutes to remove interstitial and dissolved oxygen.

  • Argon Backfill: Switch the Schlenk line to Argon and backfill the vial. Argon's high density ensures it settles directly over the compound.

  • Purge Repeat: Repeat the vacuum-argon cycle three times.

  • Sealing: Remove the needle while maintaining positive Argon pressure. Wrap the cap tightly with Parafilm and store immediately at -20°C.

Protocol 2: Reversible Bisulfite Adduct Formation for Ultra-Long-Term Storage

Causality Note: This reaction is biphasic. Vigorous stirring is mandatory to maximize the interfacial surface area between the organic aldehyde and the aqueous bisulfite.

Part A: Adduct Formation

  • Dissolution: Dissolve the aldehyde in a minimal volume of a water-miscible solvent (e.g., Ethanol or Tetrahydrofuran).

  • Addition: Dropwise, add a freshly prepared, saturated aqueous solution of Sodium Metabisulfite (Na₂S₂O₅). Use a 1.5x molar excess.

  • Agitation: Stir vigorously at room temperature for 2–4 hours. A thick, white/tan precipitate (the bisulfite adduct) will form as the reaction progresses[6].

  • Isolation: Filter the precipitate under vacuum. Wash the solid sequentially with ice-cold ethanol and diethyl ether to remove unreacted aldehyde and organic impurities.

  • Storage: Dry the solid under vacuum. The adduct can now be stored indefinitely at room temperature in a standard desiccator.

Part B: Aldehyde Recovery

  • Suspension: Suspend the stored bisulfite adduct in a biphasic mixture of Ethyl Acetate and Water (1:1 v/v).

  • Basification: Slowly add 10% aqueous Sodium Carbonate (Na₂CO₃) or 50% Sodium Hydroxide[5] under vigorous stirring until the aqueous layer reaches pH 9-10. Mechanism: The base neutralizes the sulfonic acid proton, shifting the equilibrium to collapse the tetrahedral intermediate back to the free aldehyde.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pristine, oxidation-free aldehyde.

BisulfiteWorkflow Step1 1. Dissolve Aldehyde (Organic Solvent) Step2 2. Add Sat. NaHSO3(aq) (Vigorous Stirring) Step1->Step2 Step3 3. Precipitate Adduct (Filter & Wash) Step2->Step3 Step4 4. Long-Term Storage (Stable Solid) Step3->Step4 Step5 5. Recovery (Base + Extraction) Step4->Step5

Experimental workflow for the formation, storage, and recovery of the aldehyde bisulfite adduct.

References

  • [2] Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Green Chemistry (RSC Publishing). 2

  • [1] Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. Organic Process Research & Development (ACS Publications).1

  • [3] Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Advances. 3

  • [6] Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Advances. 6

  • [4] Assessing Butylated Hydroxytoluene's Effectiveness in Preserving Essential Oils. PatSnap Insights. 4

  • [5] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development (ACS Publications). 5

Sources

Troubleshooting

Removing unreacted pyrazole impurities from crude 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde

Introduction: The Challenge of Pyrazole Impurities The synthesis of N-aryl pyrazoles, such as 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde, often results in a crude product contaminated with unreacted starting materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Pyrazole Impurities

The synthesis of N-aryl pyrazoles, such as 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde, often results in a crude product contaminated with unreacted starting materials. The most common and often troublesome impurity is the parent pyrazole, in this case, 3,4,5-trimethyl-1H-pyrazole. Due to similarities in polarity, simple purification methods can sometimes be ineffective. This guide provides a structured, in-depth approach to diagnosing and resolving this specific purification challenge, ensuring researchers can obtain their target compound with high purity.

The core principle of the following methods relies on exploiting the key chemical difference between the desired product and the impurity: the weak basicity of the unreacted pyrazole's nitrogen atoms, contrasted with the neutral character of the target benzaldehyde derivative.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most likely primary impurity in my crude 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde? A: The most common impurity is unreacted 3,4,5-trimethyl-1H-pyrazole, the starting material for the N-arylation reaction. Its presence is typically confirmed by NMR or LC-MS analysis of the crude product.

Q2: What is the most direct and scalable method for removing the bulk of the pyrazole impurity? A: Acid-base extraction is the most effective and efficient first-line technique.[1][4][5] This method leverages the basic nature of the pyrazole impurity. By washing an organic solution of the crude product with an aqueous acid, the pyrazole is protonated, forming a water-soluble salt that partitions into the aqueous layer, while the neutral target compound remains in the organic phase.[3]

Q3: How can I monitor the purification process effectively? A: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring.[6] It allows for a quick visual assessment of the separation between your product and the impurity. For more quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods.

Q4: I've performed an acid wash, but my product is still impure. What should be my next step? A: If residual impurities persist after extraction, the next logical steps are either silica gel column chromatography or recrystallization.[6][7] Chromatography is excellent for separating compounds with different polarities, while recrystallization is a powerful technique for polishing a nearly pure solid compound to achieve high purity.[8]

Section 2: Troubleshooting and In-Depth Purification Protocols

This section provides detailed, step-by-step protocols to address specific purification issues.

Issue 1: Significant Contamination with Unreacted 3,4,5-Trimethyl-1H-pyrazole

This is the most common scenario. The following liquid-liquid extraction protocol is designed for bulk removal of the basic pyrazole impurity.

Principle of Causality: This protocol exploits the difference in acid-base properties between the weakly basic pyrazole impurity and the neutral benzaldehyde product. The pyrazole is protonated by the acid to form a water-soluble pyrazolium salt, which is extracted from the organic phase.[1][9][10]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, or tert-Butyl methyl ether) at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl). Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the pyrazolium salt impurity.

  • Repeat Wash: Repeat the acidic wash (Step 2 & 3) one or two more times to ensure complete removal of the basic impurity. Monitor the progress by taking a small sample of the organic layer for TLC analysis.

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with saturated aqueous sodium chloride (brine) to remove the bulk of dissolved water.[4][5]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

  • Validation: Assess the purity of the isolated product by TLC, NMR, or HPLC and compare it to the crude material.

Diagram 1: Acid-Base Extraction Workflow

Workflow for Acid-Base Extraction A Crude Product (Product + Pyrazole Impurity) B Dissolve in Organic Solvent (e.g., EtOAc) A->B C Transfer to Separatory Funnel B->C D Add 1 M HCl (aq) Shake & Vent C->D E Separate Layers D->E F Aqueous Layer (to waste) (Contains Pyrazolium Salt) E->F Impurity Removed G Organic Layer (Contains Product) E->G H Wash with NaHCO₃ (aq) G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Filter & Concentrate J->K L Purified Product K->L Workflow for Column Chromatography A Crude Product (Post-Extraction Preferred) C Load Sample (Dry Loading Recommended) A->C B Prepare Silica Slurry & Pack Column B->C D Elute with Solvent System (e.g., Hexane/EtOAc) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Highly Purified Product H->I

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde. As a preferred source for laboratory safety and chemical handling, this g...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde. As a preferred source for laboratory safety and chemical handling, this guide is designed for researchers, scientists, and drug development professionals. The procedures outlined are synthesized from established best practices for analogous chemical structures and authoritative safety guidelines.

Hazard Profile and Risk Assessment

Understanding the hazard profile is critical for safe handling and disposal. The molecule's structure combines a substituted pyrazole ring and a benzaldehyde functional group. This necessitates a conservative approach, assuming the hazards associated with both parent structures.

  • Pyrazole Moiety: Pyrazole-containing compounds can be skin and eye irritants, toxic upon skin contact, and harmful if swallowed.[3][4] Some derivatives may cause damage to organs through prolonged or repeated exposure.[3]

  • Benzaldehyde Moiety: Benzaldehyde is a combustible liquid that is harmful if swallowed or inhaled and can cause skin, eye, and respiratory irritation.[5][6] It is also recognized as a skin sensitizer and is toxic to aquatic life.[5]

Based on this analysis, 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde should be treated as a hazardous substance.

Potential HazardDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation/Corrosion May cause skin irritation upon contact.[2][3][4]Chemical-resistant gloves (e.g., nitrile), lab coat.[2]
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.[2][3][4]Safety glasses with side shields or chemical goggles.[2]
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or absorbed through the skin.[3][5]Avoid ingestion and ensure skin is covered. Wash hands thoroughly after handling.[2][7]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or vapor.[2][5]Use in a well-ventilated area or a chemical fume hood.[2]
Environmental Hazard Assumed to be toxic to aquatic life, based on benzaldehyde data.[5]Prevent release to the environment. Do not dispose of down the drain.[5][8]

Core Disposal Principle: Mandate for Professional Disposal

In-laboratory chemical treatment or neutralization of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde is strongly discouraged . While methods exist for deactivating simple aldehydes, the complex nature of this molecule and the potential for creating unknown, hazardous byproducts make such procedures risky without a validated, compound-specific protocol.[1][9]

The primary and non-negotiable disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor via your institution's EHS department.

Step-by-Step Disposal Protocol

This protocol ensures waste is handled safely from the point of generation to its final collection.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Identify: Classify waste containing 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde as non-halogenated organic waste .

  • Segregate: At the point of generation, keep this waste stream separate from all others, especially halogenated solvents, acids, bases, and oxidizers.[10] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step 2: Collection of Solid Waste

All materials contaminated with the compound must be treated as hazardous waste.

  • Scope: This includes residual product, contaminated personal protective equipment (PPE) like gloves and shoe covers, weighing papers, and absorbent materials from spill cleanups.[1][2]

  • Container: Collect these materials in a dedicated, clearly labeled hazardous waste container suitable for solids (e.g., a high-density polyethylene pail or a lined cardboard box).[1]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde". Ensure all required hazard symbols are present.[2]

Step 3: Collection of Liquid Waste

Solutions containing the compound require secure containment.

  • Container: Use a chemically resistant, sealable container (e.g., borosilicate glass or polyethylene bottle) for all liquid waste.[1] The container must be in good condition with a leak-proof lid.

  • Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the chemical name, and approximate concentrations/solvents.

  • Procedure: Keep the waste container closed at all times except when adding waste.[11] Store it in a well-ventilated area, such as a satellite accumulation area within the laboratory.[12]

Step 4: Decontamination of Empty Containers

The original stock bottle is not "trash" until properly decontaminated.

  • Triple Rinse: Empty chemical containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) to remove all chemical residue.[2][10]

  • Collect Rinsate: Crucially, the solvent rinsate from this process is considered hazardous waste. It must be collected and added to your designated non-halogenated liquid waste container.[2][10]

  • Final Disposal: Once triple-rinsed, deface or remove the original label on the empty container to prevent confusion. It may then be disposed of as regular solid waste (e.g., in a glassware disposal box).

Disposal Workflow Visualization

The following diagram outlines the logical workflow for the proper disposal of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde.

G cluster_generation Point of Generation cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_disposal Final Disposal A Generate Waste Containing 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde B Is waste Solid or Liquid? A->B E Original Stock Bottle? A->E C Collect in Labeled SOLID Waste Container B->C Solid (e.g., PPE, Spills) D Collect in Labeled LIQUID Waste Container B->D Liquid (e.g., Solutions) I Store Waste Containers in Satellite Accumulation Area C->I D->I F Triple-Rinse with Solvent E->F Yes G Collect Rinsate into LIQUID Waste Container F->G H Deface Label & Dispose of Empty Bottle F->H G->D J Request Pickup from Institutional EHS I->J

Caption: Disposal workflow for 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is vital.

  • Small Spills: Evacuate non-essential personnel.[1] While wearing appropriate PPE (lab coat, safety goggles, chemical-resistant gloves), contain the spill using an inert absorbent material like vermiculite or sand. Carefully collect the contaminated absorbent and place it into the designated solid hazardous waste container.[1]

  • Large Spills: Immediately evacuate the laboratory and alert neighboring labs. Contact your institution's emergency response number and the EHS department without delay.[1]

By adhering to these rigorous protocols, you ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.

References

  • Benchchem. Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Benchchem. Proper Disposal of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals.
  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation.
  • MilliporeSigma. SAFETY DATA SHEET - N-Methyl-N-nitroso-p-toluenesulfonamide.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • SIGMA-ALDRICH. Benzaldehyde Safety Data Sheet.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Benzaldehyde.
  • Sigma-Aldrich. SAFETY DATA SHEET - Pyrazole.
  • Fisher Scientific. SAFETY DATA SHEET - 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde.
  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes.
  • Loba Chemie. BENZALDEHYDE EXTRA PURE Safety Data Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET - Benzaldehyde.
  • ECHEMI. Benzaldehyde SDS, 100-52-7 Safety Data Sheets.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Cole-Parmer. Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Nitro-1H-pyrazole.
  • Tokyo Chemical Industry. SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole.
  • Angene Chemical. Safety Data Sheet - 3-Chloro-4-(1h-pyrazol-1-yl)benzaldehyde.

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